1-(1-Ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 1-(1-Ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one is a heterocyclic molecule featuring a fused imidazolinone and piperidine scaffold. Its molecular formula is C₁₇H₂₁N₃O₃ , with a molecular weight of 315.37 g/mol . The IUPAC name, ethyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate , reflects its structural components:
- An ethyl carboxylate group at the 1-position of the piperidine ring.
- A 2-oxo-4-phenyl-2,3-dihydro-1H-imidazole moiety at the 4-position of the piperidine ring.
The SMILES notation (CCOC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 ) and InChI key (RPAJKOOCLQUVJE-UHFFFAOYSA-N ) further clarify connectivity, emphasizing the planar imidazolinone ring and the chair conformation of the piperidine system.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
| SMILES | CCOC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 |
| InChI Key | RPAJKOOCLQUVJE-UHFFFAOYSA-N |
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for this compound remain limited, but structural analogs provide insights. For example, phenyl imidazolinone derivatives exhibit near-coplanar arrangements between the phenyl and imidazolinone rings, with dihedral angles of 8.85° . In the piperidine subunit, nuclear magnetic resonance (NMR) and computational studies suggest a chair conformation , stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups.
Crystal packing in related imidazolinones involves N–H···O and C–H···O interactions, forming layered networks. These interactions likely contribute to the compound’s solid-state stability. While direct crystallographic data for this specific molecule are sparse, molecular docking simulations predict similar intermolecular interactions due to the ethoxycarbonyl group’s polarity.
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal key electronic properties:
- The HOMO-LUMO energy gap is 4.4871 eV , indicative of moderate chemical reactivity and kinetic stability.
- Mulliken charge analysis shows significant negative charge localization on the imidazolinone oxygen (-0.45 e) and nitrogen atoms (-0.32 e), while the phenyl ring exhibits delocalized π-electron density.
| Electronic Parameter | Value (eV) |
|---|---|
| HOMO Energy (Eₕₒₘₒ) | -6.2967 |
| LUMO Energy (Eₗᵤₘₒ) | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Electrophilicity Index (ω) | 1.82 eV |
These calculations align with the compound’s observed reactivity in nucleophilic substitution reactions at the imidazolinone carbonyl group.
Comparative Structural Analysis with Related Imidazolinone Derivatives
Structurally analogous imidazolinones exhibit variations in bioactivity and electronic profiles based on substituents:
- Ethoxycarbonyl vs. Methyl Groups : Replacement of the ethoxycarbonyl moiety with methyl (e.g., 2,2-dimethyl-5-phenylimidazolinone) reduces polarity, decreasing solubility but enhancing lipophilicity.
- Phenyl Ring Substitutions : Electron-withdrawing groups (e.g., -NO₂) at the phenyl para position lower the HOMO-LUMO gap by 0.8–1.2 eV , increasing electrophilicity and insecticidal activity.
- Piperidine vs. Pyrrolidine Rings : Piperidine’s chair conformation provides greater steric flexibility than pyrrolidine, enabling better binding to biological targets like octopamine receptors.
A comparative analysis of frontier molecular orbitals highlights that the ethoxycarbonyl group in this compound contributes to a 12% higher HOMO energy than non-esterified analogs, facilitating charge transfer in ligand-receptor interactions.
Properties
IUPAC Name |
ethyl 4-(2-oxo-5-phenyl-1H-imidazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-23-17(22)19-10-8-14(9-11-19)20-12-15(18-16(20)21)13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJKOOCLQUVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C=C(NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654808 | |
| Record name | Ethyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228111-37-3 | |
| Record name | Ethyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(1-Ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one, also known as CAS 228111-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperidine ring and an imidazolinone moiety. The unique combination of these structural elements is believed to contribute to its biological activity.
1. Opioid Receptor Affinity
Research has indicated that derivatives of this compound exhibit selective binding affinities for delta, mu, and kappa opioid receptors. Notably, some derivatives have shown promising anxiolytic and antidepressant-like effects in animal models, particularly through tests such as the mouse neonatal ultrasonic vocalization test and the tail suspension test .
2. Antitumor Activity
Studies have demonstrated that compounds related to this compound possess significant cytotoxic effects against various cancer cell lines. For instance, analogues have been tested for their ability to inhibit cell proliferation in human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring could enhance cytotoxic potency .
The biological activity of this compound is thought to stem from its interaction with specific receptors and enzymes in the body. The following mechanisms have been proposed:
- Opioid Receptor Modulation : It acts as a selective agonist for certain opioid receptors, which may mediate its anxiolytic effects.
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells through receptor-mediated pathways, it may prevent tumor growth and metastasis.
Case Study 1: Anxiolytic Effects
A study conducted on mice showed that administration of a derivative led to a significant reduction in anxiety-like behaviors compared to control groups. This was measured using the elevated plus maze and open field tests, indicating potential therapeutic applications in anxiety disorders .
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one analogue demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, suggesting significant anticancer activity .
Data Tables
| Activity | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antitumor Activity | A-431 | 1.61 | Apoptosis induction |
| Anxiolytic Effects | Mouse Model (Behavioral Tests) | N/A | Opioid receptor modulation |
| Antidepressant Effects | Mouse Model (Tail Suspension Test) | N/A | Opioid receptor modulation |
Scientific Research Applications
Pharmacological Properties
Ischaemic Damage Reduction
Research indicates that this compound can significantly reduce ischaemic damage to organs, particularly the heart and brain. It acts as a cardioprotective agent by mimicking the effects of ischaemic preconditioning (IPC) . IPC is a process where brief episodes of ischaemia protect the heart from subsequent prolonged ischaemia.
Mechanism of Action
The underlying mechanism involves modulation of delta-opioid receptors, which are implicated in the protection against ischaemia . The compound's structure facilitates its interaction with these receptors, enhancing its protective effects during ischaemic events.
Therapeutic Applications
Cardiac Protection
In preclinical studies, the administration of 1-(1-Ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one showed promising results in reducing myocardial infarction size and improving cardiac function post-ischaemia . This suggests potential use in treating conditions such as coronary artery disease.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties in models of cerebral ischaemia. It demonstrated a reduction in neuronal death and preservation of neurological function following ischaemic insults . These findings indicate its potential application in treating stroke and other neurodegenerative disorders.
Case Studies
Comparison with Similar Compounds
Core Structural Features
Substituent-Driven Properties
- However, it may reduce metabolic stability due to esterase susceptibility .
- Phenyl vs. Halogenated Aromatics : The 4-phenyl group in the target compound contrasts with halogenated aromatics (e.g., 5-chloro in -fluorophenyl in ). Halogens often increase binding affinity to hydrophobic enzyme pockets but may introduce toxicity risks .

- Piperazinyl vs. Piperidinyl Linkers : Serodolin’s piperazinyl chain () introduces basicity and flexibility, favoring GPCR interactions, whereas the rigid piperidinyl core in the target compound may favor enzyme active sites .
Pharmacological Implications
- Quorum Sensing Inhibition: Urea derivatives like DMTU () inhibit bacterial quorum sensing via structural mimicry. The imidazolinone core in the target compound may share this mechanism but requires validation .
- CNS Applications : The benzyl and chloro substituents in ’s analog suggest CNS penetration, whereas the target compound’s ethoxycarbonyl group may limit blood-brain barrier transit .
Comparative Bioactivity
While direct studies are scarce, analogs provide insights:
- Serodolin () demonstrates high affinity for 5-HT₁A receptors due to its fluorophenyl-piperazinyl motif, a feature absent in the target compound .
- Benzimidazole Derivatives () show kinase inhibitory activity, suggesting the imidazolinone core in the target compound could be optimized for similar targets .
Preparation Methods
Amide Bond Formation and Piperidine Functionalization
A key step in the synthesis is the coupling of a carboxylic acid derivative with a piperidin-4-yl amine intermediate to form the amide bond linking the piperidine ring to the imidazolin-2-one scaffold.
The coupling is commonly achieved using activating agents such as hydroxybenzotriazole (HOBt) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like diisopropylethylamine (DIPEA). This method provides moderate to good yields (e.g., 23% overall yield for the final compound) and high selectivity.
Alternatively, carbonyldiimidazole (CDI) in dichloromethane (CH2Cl2) can be used for amide bond formation, particularly for derivatives structurally related to 1-(1-ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one.
Construction of the Imidazolin-2-one Core
The imidazolin-2-one ring is typically prepared via cyclization reactions involving suitable amidines or urea derivatives with α-haloketones or related electrophiles. This step often precedes or follows the piperidine functionalization depending on the synthetic route chosen.
In some synthetic schemes, the piperidine ring bearing the ethoxycarbonyl substituent is reacted with a benzimidazole or imidazolinone precursor to form the target compound through nucleophilic substitution or condensation.
Introduction of the Ethoxycarbonyl Group on Piperidine
The ethoxycarbonyl group is introduced on the nitrogen of the piperidine ring typically by reaction with ethyl chloroformate or ethyl bromoacetate under basic conditions. This step may be carried out either before or after the amide coupling depending on the synthetic strategy.
Protection and deprotection strategies are often employed to ensure selective functionalization of the piperidine nitrogen without affecting other reactive sites.
Purification and Characterization
The crude products are purified by recrystallization from solvents such as ethyl acetate or 1,4-dioxane, or by chromatographic techniques to obtain analytically pure material.
Characterization is performed by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
Representative Synthetic Scheme (Based on Literature)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of phosphonate intermediate from p-chlorobenzyl bromide and tert-butyl diethylphosphonoacetate | Sodium hydride, THF, inert atmosphere | High | Intermediate for side chain construction |
| 2 | Reaction with formaldehyde in basic aqueous solution to yield hydroxymethyl derivative | Aqueous base, room temperature | Moderate | Precursor for acid formation |
| 3 | Deprotection of tert-butyl ester with trifluoroacetic acid (TFA) in CH2Cl2 | TFA 10%, CH2Cl2, room temperature | Quantitative | Generates carboxylic acid |
| 4 | Coupling of carboxylic acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one | HOBt, HBTU, DIPEA, CH2Cl2 | 23% overall | Amide bond formation |
| 5 | Alkylation of piperidine nitrogen with ethyl chloroformate | Base (e.g., triethylamine), acetonitrile | High | Introduction of ethoxycarbonyl group |
Alternative and Related Synthetic Approaches
Some patents describe the preparation of related piperidine derivatives via nucleophilic aromatic substitution, reductive amination, or hydrogenation steps to functionalize the piperidine ring or phenyl substituents.
Preparation of piperidine intermediates involves reactions of chloroethyl anilines with methoxyanilines or other aromatic amines under basic conditions and elevated temperature, followed by purification steps including extraction and recrystallization.
Research Findings on Preparation Efficiency and Optimization
The use of activating agents like HOBt and HBTU significantly improves the coupling efficiency and reduces side reactions compared to classical carbodiimide methods.
Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, acetonitrile), and base selection (DIPEA, triethylamine) are critical for optimizing yield and purity.
Recrystallization solvents and drying agents like anhydrous potassium carbonate help in obtaining high-purity final products with consistent melting points, indicating reproducible synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Coupling agents | HOBt/HBTU or CDI | Efficient amide bond formation |
| Base | DIPEA or triethylamine | Neutralizes acids, promotes reaction |
| Solvent | CH2Cl2, ACN, DMF | Solubility and reaction rate control |
| Temperature | Room temp to reflux (25–100°C) | Influences reaction kinetics |
| Purification | Recrystallization (ethyl acetate, dioxane), chromatography | Enhances purity and yield |
| Yield range | 23–88% depending on step | Reflects optimization level |
Q & A
Q. What are the established synthetic routes for 1-(1-ethoxycarbonyl-4-piperidinyl)-4-phenyl-4-imidazolin-2-one, and how can purity be optimized?
The compound is typically synthesized via condensation reactions involving piperidine and imidazolinone precursors. A common method involves reacting 1-ethoxycarbonyl-4-piperidone with phenyl-substituted imidazolinone intermediates under reflux in anhydrous solvents like THF or DCM. Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity (>99%) is confirmed via HPLC using a C18 column with UV detection at 254 nm, as described in pharmacopeial methods for related heterocycles .
Q. How should researchers characterize the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : and NMR to verify the ethoxycarbonyl group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH), piperidinyl protons (δ ~2.5–3.5 ppm), and imidazolinone carbonyl (δ ~165–170 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What are the key stability considerations for storage and handling?
The compound is sensitive to moisture and light. Store under argon at −20°C in amber glass vials. Thermal stability studies (TGA/DSC) indicate decomposition above 200°C. Avoid exposure to strong oxidizers (e.g., peroxides), which may induce exothermic reactions .
Advanced Research Questions
Q. How does the electron-withdrawing ethoxycarbonyl group influence the compound's reactivity in nucleophilic substitution reactions?
The ethoxycarbonyl group activates the piperidinyl nitrogen for nucleophilic attack by lowering its pKa, facilitating reactions with amines or thiols. For example, in the synthesis of spiro derivatives, the group stabilizes transition states during ring-opening reactions, as observed in analogous imidazolo-thiadiazole systems . Kinetic studies using Hammett plots (σ values) can quantify this electronic effect .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or metabolic stability. To address this:
Q. How can computational modeling predict the compound's binding affinity to neurological targets (e.g., neuropeptide Y receptors)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with receptor active sites. Key parameters include:
Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?
Degradation pathways (hydrolysis, oxidation) produce impurities such as 4-phenylimidazolin-2-one and ethoxycarbonyl-cleaved derivatives. Use HPLC-MS with charged aerosol detection (CAD) to identify non-UV-active products. For quantification, employ a gradient elution (0.1% TFA in acetonitrile/water) with a retention time window of 5–15 minutes, as per pharmacopeial guidelines for related benzimidazolinones .
Methodological Notes
- Safety : Always use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood due to potential skin/eye irritation .
- Data Reproducibility : Document solvent batch effects (e.g., THF stabilizers) and humidity levels during synthesis to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

